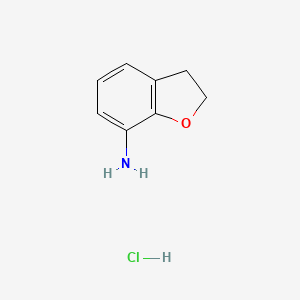

2,3-Dihydro-benzofuran-7-ylamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,3-dihydro-1-benzofuran-7-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO.ClH/c9-7-3-1-2-6-4-5-10-8(6)7;/h1-3H,4-5,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCOWBOSIWANYDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=CC=C2N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Senior Application Scientist's Synthesis of Core Chemical Properties, Reactivity, and Strategic Applications in Medicinal Chemistry

An In-Depth Technical Guide to 2,3-Dihydrobenzofuran-7-ylamine Hydrochloride for Advanced Research and Development

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2,3-Dihydrobenzofuran-7-ylamine hydrochloride, a pivotal heterocyclic building block in modern medicinal chemistry. Moving beyond a simple data sheet, this document elucidates the compound's core chemical characteristics, reactivity profile, and strategic importance, particularly in the design of targeted therapeutics. The insights herein are curated to empower researchers in leveraging this scaffold for the development of novel molecular entities.

Core Molecular Structure and Physicochemical Profile

2,3-Dihydrobenzofuran-7-ylamine hydrochloride is comprised of a bicyclic dihydrobenzofuran core, which features a fused benzene ring and a dihydropyran ring. The defining feature is an amine group substituted at the 7-position of the aromatic ring, which is protonated to form the hydrochloride salt. This salt form typically enhances the compound's stability and aqueous solubility, making it more amenable for use in various synthetic and biological applications.

The dihydrobenzofuran scaffold is considered a "privileged structure" in medicinal chemistry.[1] This designation is given to molecular frameworks that are capable of binding to multiple, distinct biological targets, thereby serving as a versatile platform for drug design.[1] Its structural rigidity and defined three-dimensional shape provide a solid anchor for designing specific interactions with protein binding pockets.

Table 1: Key Physicochemical Properties

| Property | Value | Source(s) |

| Chemical Name | 2,3-dihydro-1-benzofuran-7-ylamine hydrochloride | |

| CAS Number | 13414-56-7 (free base) | |

| Molecular Formula | C₈H₉NO · HCl (or C₈H₁₀ClNO) | [2] |

| Molecular Weight | 171.62 g/mol | [2][3] |

| Appearance | Solid | [3] |

| Purity | Typically ≥95% | |

| Storage Conditions | 2-8°C, sealed in dry, dark place | [3] |

| InChI Key | UHHZGSLXPQGPJL-UHFFFAOYSA-N (free base) |

Synthesis and Spectroscopic Characterization

The synthesis of 2,3-dihydrobenzofuran derivatives can be achieved through various modern organic chemistry methodologies.[4][5] A common strategy for introducing the 7-amino group involves the reduction of a corresponding 7-nitro-2,3-dihydrobenzofuran precursor. This hydrogenation can be effectively carried out using catalysts like Raney Nickel under a hydrogen atmosphere.[6]

A generalized synthetic pathway is outlined below. The initial formation of the dihydrobenzofuran ring can be accomplished via several routes, including intramolecular cyclization reactions. Subsequent nitration, often regioselective at the 7-position, provides the key intermediate, which is then reduced to the amine. Finally, treatment with hydrochloric acid yields the target salt.

Caption: Role of the scaffold in a typical drug discovery workflow.

Agents for Neurological Disorders

The benzofuran core is also prominent in the design of agents targeting the central nervous system (CNS). [7]Its structural motifs are found in compounds being investigated for Alzheimer's disease, acting as inhibitors of enzymes like acetylcholinesterase and secretases. [7]The specific 7-amino substitution pattern offers a vector for modification to fine-tune properties such as blood-brain barrier penetration and target engagement.

Anti-inflammatory Agents

Derivatives of the 2,3-dihydrobenzofuran scaffold, particularly 2,3-dihydrobenzofuran-2-ones, have been shown to be potent anti-inflammatory agents, with some compounds demonstrating greater potency than established drugs like indomethacin in certain models. [8]This activity is often linked to the inhibition of prostaglandin synthesis. [8]

Safety and Hazard Profile

As with any laboratory chemical, 2,3-Dihydrobenzofuran-7-ylamine hydrochloride must be handled with appropriate care. It is considered hazardous and should be used in a well-ventilated area, such as a fume hood. [9] Table 2: GHS Hazard Information

| Pictogram | GHS Code | Hazard Statement | Source(s) |

| GHS07 | H302: Harmful if swallowed. | [2] | |

| H315: Causes skin irritation. | [2] | ||

| H319: Causes serious eye irritation. | [2] | ||

| H335: May cause respiratory irritation. | [2] |

Handling Recommendations:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. [2][9]* Engineering Controls: Use only in a well-ventilated area or with local exhaust ventilation. * First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If swallowed, call a poison center or doctor immediately. If inhaled, remove the person to fresh air. [2]* Disposal: Dispose of waste in accordance with local, regional, and national regulations. Do not let the chemical enter the environment. [9]

Conclusion

2,3-Dihydrobenzofuran-7-ylamine hydrochloride is more than a simple chemical intermediate; it is a strategically important building block for modern drug discovery. Its privileged structural nature, combined with a synthetically versatile amino group, provides a robust platform for developing novel therapeutics targeting a range of diseases, from cancer to neuroinflammation. A thorough understanding of its chemical properties, reactivity, and safety profile, as detailed in this guide, is essential for any researcher aiming to unlock its full potential in the laboratory and beyond.

References

-

Cayman Chemical. PRODUCT INFORMATION - Ethyleneoxynitazene (citrate).

-

Fisher Scientific. SAFETY DATA SHEET - 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-amine.

-

Fisher Scientific. SAFETY DATA SHEET - 2,3-Benzofuran.

-

TCI Chemicals. SAFETY DATA SHEET - 2,3-Benzofuran.

-

J&K Scientific. 2,3-Dihydro-benzofuran-3-ylamine hydrochloride | 860689-81-2.

-

Organic Chemistry Portal. Synthesis of 2,3-Dihydrobenzofurans.

-

Fluorochem. (3R)-2,3-DIHYDROBENZO[B]FURAN-3-YLAMINE HCL.

-

American Elements. (S)-7-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride.

-

Google Patents. US4163794A - 2,3-Dihydro-6,7-disubstituted-5-furoyl benzofuran-2-carboxylic acids.

-

ChemScene. 7-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride | 1258400-12-2.

-

Santa Cruz Biotechnology. C-(2,3-Dihydro-benzofuran-2-yl)-methylamine hydrochloride | CAS 19997-54-7.

-

J&K Scientific. 5-Fluoro-2,3-dihydro-benzofuran-3-ylamine hydrochloride | 885280-83-1.

-

ResearchGate. Synthesis of 2,3‐dihydrobenzofuran derivatives.

-

PrepChem.com. Synthesis of 2,3-dihydro-5-benzofuranamine.

-

ChemicalBook. 860689-81-2(2,3-DIHYDRO-BENZOFURAN-3-YLAMINE HYDROCHLORIDE) Product Description.

-

Sigma-Aldrich. 2,3-Dihydrobenzofuran-7-amine | 13414-56-7.

-

Google Patents. CN102942542A - Preparation method of 2, 3-dihydrobenzofuran compound.

-

PubMed. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors.

-

ResearchGate. The Characterization of 5- and 6-(2-Aminopropyl)-2,3-dihydrobenzofuran.

-

National Institutes of Health (PMC). Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors.

-

Sigma-Aldrich. 7-Methoxy-2,3-dihydro-benzofuran-3-ylamine hydrochloride | 1199782-75-6.

-

PubMed. Application of directly coupled high performance liquid chromatography-NMR-mass spectometry and 1H NMR spectroscopic studies to the investigation of 2,3-benzofuran metabolism in Sprague-Dawley rats.

-

ResearchGate. Reactivity of Benzofuran Derivatives.

-

PubMed. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents.

-

ResearchGate. Infrared spectrum (FTIR) of (a) 5-(2-aminopropyl)-2,3-dihydrobenzofuran HCl 1, (b) 6-(2-aminopropyl)-2,3- dihydrobenzofuran HCl 2, and (c) 3,4-methylenedioxyamphetamine HCl 3.

-

PubMed. Benzofuran and Indole: Promising Scaffolds for Drug Development in Alzheimer's Disease.

-

PubChem. 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid.

-

ResearchGate. The Characterization of 6-(2-Aminopropyl)benzofuran and Differentiation from its 4-, 5-, and 7-Positional Analogues.

Sources

- 1. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 860689-81-2 CAS MSDS (2,3-DIHYDRO-BENZOFURAN-3-YLAMINE HYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. prepchem.com [prepchem.com]

- 7. Benzofuran and Indole: Promising Scaffolds for Drug Development in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fishersci.ca [fishersci.ca]

An In-depth Technical Guide to 2,3-Dihydrobenzofuran-7-ylamine and its Hydrochloride Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydrobenzofuran, a heterocyclic compound, constitutes a core structural motif in a multitude of biologically active natural products and synthetic molecules.[1] Its rigid, three-dimensional structure makes it a valuable scaffold in medicinal chemistry, offering a defined orientation for pharmacophoric groups. This guide focuses on a key derivative, 2,3-Dihydrobenzofuran-7-ylamine, and its commonly used hydrochloride salt. This compound serves as a critical building block in the synthesis of advanced pharmaceutical agents, particularly in the realm of oncology and neurodegenerative diseases. While the free base is assigned the CAS number 13414-56-7 , the hydrochloride salt is frequently utilized to improve solubility and handling properties.[2][3]

This document provides a comprehensive overview of the synthesis, physicochemical properties, key applications in drug discovery, and essential safety protocols for 2,3-Dihydrobenzofuran-7-ylamine hydrochloride.

Chemical Structure and Identification

The foundational structure consists of a benzene ring fused to a dihydrofuran ring. The "-7-ylamine" designation indicates an amino group (-NH2) substituted at the 7th position of the benzofuran ring system. The hydrochloride salt is formed by the reaction of the basic amino group with hydrochloric acid (HCl).

-

IUPAC Name: 2,3-dihydro-1-benzofuran-7-amine

-

Molecular Formula (Free Base): C₈H₉NO

-

Molecular Weight (Free Base): 135.16 g/mol [4]

The structure of 2,3-Dihydrobenzofuran-7-ylamine hydrochloride is depicted below:

Physicochemical Properties

The physicochemical properties of 2,3-Dihydrobenzofuran-7-ylamine and its hydrochloride salt are crucial for their application in organic synthesis and drug formulation. The following table summarizes key properties, primarily for the free base. The hydrochloride salt is expected to have higher water solubility and melting point.

| Property | Value | Source |

| Physical Form | Solid | [3] |

| Molecular Weight | 135.16 g/mol | [4] |

| InChI Key | UHHZGSLXPQGPJL-UHFFFAOYSA-N | [3] |

| Storage Temperature | 2-8°C, keep in a dark and dry place | [3] |

| Purity | Typically ≥95% | [3] |

Synthesis of 2,3-Dihydrobenzofuran-7-ylamine

The synthesis of 2,3-Dihydrobenzofuran-7-ylamine can be approached through various strategies. A common and effective method involves the nitration of 2,3-dihydrobenzofuran followed by the reduction of the nitro group to an amine. This multi-step synthesis requires careful control of reaction conditions to ensure regioselectivity and high yields.

Experimental Protocol: A Plausible Synthetic Route

This protocol is based on established chemical transformations for aromatic nitration and nitro group reduction, adapted for the 2,3-dihydrobenzofuran scaffold.

Step 1: Nitration of 2,3-Dihydrobenzofuran

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid (H₂SO₄) to 0°C in an ice bath.

-

Addition of Nitrating Agent: Slowly add fuming nitric acid (HNO₃) dropwise to the cooled sulfuric acid while maintaining the temperature below 10°C. This creates the nitrating mixture.

-

Substrate Addition: Dissolve 2,3-dihydrobenzofuran in a minimal amount of concentrated sulfuric acid and cool the solution to 0°C.

-

Nitration Reaction: Add the 2,3-dihydrobenzofuran solution dropwise to the nitrating mixture. Stir the reaction mixture at 0-5°C for 2-3 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC). The nitration is expected to predominantly yield 7-nitro-2,3-dihydrobenzofuran and 5-nitro-2,3-dihydrobenzofuran.

-

Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The solid precipitate, a mixture of nitro isomers, is collected by filtration, washed with cold water until neutral, and dried.

-

Purification: The isomers can be separated by column chromatography on silica gel using a hexane/ethyl acetate solvent system.

Step 2: Reduction of 7-Nitro-2,3-dihydrobenzofuran

-

Reaction Setup: In a round-bottom flask, dissolve the purified 7-nitro-2,3-dihydrobenzofuran in ethanol or acetic acid.

-

Catalyst Addition: Add a catalytic amount of Palladium on carbon (10% Pd/C).

-

Hydrogenation: Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator at room temperature and atmospheric or slightly elevated pressure.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material is completely consumed.

-

Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst. Evaporate the solvent under reduced pressure to yield the crude 2,3-Dihydrobenzofuran-7-ylamine.[5]

-

Purification: The product can be further purified by column chromatography or recrystallization.

Step 3: Formation of the Hydrochloride Salt

-

Dissolution: Dissolve the purified 2,3-Dihydrobenzofuran-7-ylamine in a suitable anhydrous solvent such as diethyl ether or isopropanol.

-

Acidification: Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in the same solvent dropwise until precipitation is complete.

-

Isolation: Collect the precipitated solid by filtration, wash with the anhydrous solvent, and dry under vacuum to obtain 2,3-Dihydrobenzofuran-7-ylamine hydrochloride.

Synthesis Workflow Diagram

Caption: Synthetic pathway for 2,3-Dihydrobenzofuran-7-ylamine hydrochloride.

Applications in Drug Discovery and Medicinal Chemistry

The 2,3-dihydrobenzofuran scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[6] Consequently, 2,3-Dihydrobenzofuran-7-ylamine serves as a versatile building block for the synthesis of various therapeutic agents.

Poly(ADP-ribose) Polymerase (PARP) Inhibitors

A significant application of the 2,3-dihydrobenzofuran-7-yl moiety is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors.[2][7] PARP enzymes are crucial for DNA repair, and their inhibition is a key strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[2]

The 7-amino group of 2,3-Dihydrobenzofuran-7-ylamine can be readily converted to a carboxamide, which is a key pharmacophore for binding to the NAD+ binding site of PARP-1.[7] Research has shown that novel substituted 2,3-dihydrobenzofuran-7-carboxamide derivatives exhibit potent PARP-1 inhibitory activity.[3][7] The development of these inhibitors often involves a structure-based design approach to optimize their potency and selectivity.[2]

γ-Secretase Modulators

The dihydrobenzofuran amide scaffold has also been explored in the discovery of γ-secretase modulators (GSMs) for the potential treatment of Alzheimer's disease. These modulators aim to alter the activity of γ-secretase to reduce the production of the amyloid-β 42 (Aβ42) peptide, a primary component of amyloid plaques in the brains of Alzheimer's patients. The structural rigidity and synthetic tractability of the dihydrobenzofuran core make it an attractive starting point for the design of orally bioavailable and centrally active GSMs.

Other Potential Therapeutic Areas

The versatility of the 2,3-dihydrobenzofuran scaffold suggests its potential in developing inhibitors for other enzymes and receptors. For instance, it has been investigated as a chemical platform for designing inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), an enzyme involved in inflammation and cancer.[6]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 2,3-Dihydrobenzofuran-7-ylamine and its hydrochloride salt. The following information is a summary of potential hazards and recommended handling procedures.

Hazard Identification

-

Acute Toxicity: May be harmful if swallowed.

-

Skin Corrosion/Irritation: May cause skin irritation.

-

Eye Damage/Irritation: May cause serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

Recommended Handling Procedures

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear compatible chemical-resistant gloves. A lab coat should be worn to prevent skin contact.

-

Respiratory Protection: If working with fine powders or in an area with poor ventilation, use a NIOSH-approved respirator.

-

-

Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

First Aid Measures

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

-

If on Skin: Remove contaminated clothing and wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

Conclusion

2,3-Dihydrobenzofuran-7-ylamine hydrochloride is a valuable and versatile chemical building block with significant applications in modern drug discovery. Its unique structural features have positioned it as a key component in the synthesis of innovative therapeutic agents, most notably PARP inhibitors for cancer treatment. A thorough understanding of its synthesis, properties, and safe handling is essential for researchers and scientists working at the forefront of medicinal chemistry and pharmaceutical development. The continued exploration of this and related scaffolds is likely to yield new and improved treatments for a range of human diseases.

References

-

Thakur, A., et al. (2014). Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors. Journal of Medicinal Chemistry, 57(13), 5756–5773. Available at: [Link]

-

Thakur, A., et al. (2019). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Journal of Medicinal Chemistry, 62(17), 7976–7992. Available at: [Link]

-

Ahlstrom, L. S., et al. (2017). Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. ACS Combinatorial Science, 19(5), 323–331. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Retrieved from [Link]

-

Zahoor, A. F., et al. (2024). Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. Frontiers in Chemistry, 12, 1355123. Available at: [Link]

-

Casale, J. F., & Hays, P. A. (2011). The Characterization of 5- and 6-(2-Aminopropyl)-2,3-dihydrobenzofuran. Microgram Journal, 8(2), 65-73. Available at: [Link]

-

Wang, Z., et al. (2020). A Pd‐catalyzed Mizoroki‐Heck annulation/equivalent aminocarbonylation reaction of alkene‐tethered aryl iodides with nitro compounds. Chemistry – An Asian Journal, 15(15), 2392-2396. Available at: [Link]

-

Patel, H. N., et al. (2019). Design and Synthesis of Poly(ADP-ribose) Polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Journal of Medicinal Chemistry, 62(17), 7976-7992. Available at: [Link]

-

PubChem. (n.d.). 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-amine. Retrieved from [Link]

-

Sheppard, T. D. (2011). Strategies for the synthesis of 2,3-dihydrobenzofurans. Beilstein Journal of Organic Chemistry, 7, 919–934. Available at: [Link]

-

Beedham, C., et al. (1995). Identification of the major metabolites of [3H]-(+)-8-chloro-5-(2,3- dihydrobenzofuran-7-yl)-7-methoxymethyloxy-3-methyl-2,3,4,5-tetrahydro- 1H-3- benzazepine in rats. Xenobiotica, 25(11), 1259-1271. Available at: [Link]

-

PubChemLite. (n.d.). 5,7-dichloro-2,3-dihydro-1-benzofuran-3-amine hydrochloride. Retrieved from [Link]

-

Al-Blewi, F. F., et al. (2018). Design, Synthesis and Activity of Benzofuran-7-carboxamide Poly(ADP-ribose)-polymerase Inhibitors. Molecules, 23(8), 2043. Available at: [Link]

-

Li, Y., et al. (2023). Construction of Three-Dimensional Covalent Organic Frameworks for Photocatalytic Synthesis of 2,3-Dihydrobenzofuran Derivatives. Journal of the American Chemical Society, 145(4), 2396–2405. Available at: [Link]

-

Rovegno, L., et al. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Bioorganic & Medicinal Chemistry, 24(4), 820–826. Available at: [Link]

-

Amerigo Scientific. (n.d.). 2,3-Dihydro-1-benzofuran-3-amine hydrochloride. Retrieved from [Link]

-

Pettersson, M., et al. (2012). Design and synthesis of dihydrobenzofuran amides as orally bioavailable, centrally active γ-secretase modulators. Bioorganic & Medicinal Chemistry Letters, 22(8), 2906–2911. Available at: [Link]

-

Casale, J. F., & Hays, P. A. (2011). The Characterization of 5- and 6-(2-Aminopropyl)-2,3-dihydrobenzofuran. Microgram Journal, 8(2). Available at: [Link]

-

NIST. (n.d.). 7-Benzofuranol, 2,3-dihydro-2,2-dimethyl-. Retrieved from [Link]

-

NIST. (n.d.). Benzofuran, 2,3-dihydro-2,2,6-trimethyl-. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 2,3-dihydro-5-benzofuranamine. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. scbt.com [scbt.com]

- 5. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and synthesis of dihydrobenzofuran amides as orally bioavailable, centrally active γ-secretase modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Storage of 2,3-Dihydro-benzofuran-7-ylamine Hydrochloride

Introduction

2,3-Dihydro-benzofuran-7-ylamine hydrochloride is a key chemical intermediate in the synthesis of various pharmacologically active molecules and research compounds. Its structural integrity is paramount to ensure the reliability and reproducibility of downstream applications, from early-stage discovery to manufacturing. This guide provides a comprehensive overview of the stability profile and optimal storage conditions for this compound, grounded in established principles of chemical stability and informed by best practices in the pharmaceutical and chemical industries. Our objective is to equip researchers, scientists, and drug development professionals with the necessary knowledge to maintain the quality and purity of this compound.

The stability of an active pharmaceutical ingredient (API) or a key intermediate is a critical quality attribute that can be influenced by environmental factors such as temperature, humidity, and light. For amine hydrochloride salts, in particular, understanding their inherent chemical liabilities is crucial for preventing degradation and ensuring long-term viability. This document will delve into the potential degradation pathways of this compound and provide actionable protocols for its proper handling and storage.

Chemical Structure and Properties

To understand the stability of this compound, it is essential to first consider its chemical structure. The molecule consists of a dihydrobenzofuran core, an aromatic amine group at the 7-position, and a hydrochloride salt formed with the amine.

Caption: Chemical structure of this compound.

The presence of the aromatic amine, the dihydrofuran ring, and the hydrochloride salt all contribute to the compound's overall stability profile. Aromatic amines are known to be susceptible to oxidation, while the ether linkage in the dihydrofuran ring could be prone to hydrolysis under certain conditions. The hydrochloride salt form generally enhances stability and water solubility compared to the free base[1].

Stability Profile and Potential Degradation Pathways

The stability of this compound is influenced by several factors, including temperature, light, humidity, and pH. Understanding the potential degradation pathways is critical for developing appropriate storage and handling procedures.

Oxidative Degradation

Aromatic amines are particularly susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or exposure to oxidizing agents[2]. The primary amine group in this compound is a potential site for oxidation, which can lead to the formation of colored impurities and a decrease in purity. The oxidation of aromatic amines can proceed through a radical mechanism and may result in a variety of degradation products, including nitroso, nitro, and polymeric species[3][4].

Photodegradation

The benzofuran moiety in the molecule suggests a potential for photodegradation. Aromatic systems can absorb UV light, leading to excited states that can undergo chemical reactions. Studies on other benzofuran derivatives have shown that they can undergo photodegradation, particularly in aqueous solutions[5]. Therefore, exposure to light, especially UV light, should be minimized to prevent the formation of photolytic degradation products.

Hydrolytic Degradation

Amine hydrochloride salts are formed from a weak base (the amine) and a strong acid (HCl). In aqueous solution, these salts can undergo hydrolysis to produce a slightly acidic environment. While the amide bond is known to be very stable to hydrolysis except under harsh conditions[6], the ether linkage within the dihydrofuran ring could potentially be susceptible to acid-catalyzed hydrolysis, especially upon prolonged exposure to moisture or in an acidic solution. However, under typical solid-state storage conditions, significant hydrolytic degradation is less likely.

Thermal Degradation

As a solid, this compound is expected to be relatively stable at ambient temperatures. However, exposure to high temperatures can lead to decomposition. Thermal degradation may involve complex reactions, including the loss of HCl and subsequent reactions of the free amine. Under fire conditions, hazardous decomposition products such as carbon oxides, nitrogen oxides, and hydrogen chloride gas can be formed[2].

Caption: Potential degradation pathways for this compound.

Recommended Storage and Handling Conditions

Based on the stability profile, the following storage and handling conditions are recommended to maintain the quality and purity of this compound.

| Parameter | Recommendation | Rationale |

| Temperature | Store at room temperature (20-25°C) or refrigerated (2-8°C). | Prevents thermal degradation and slows down potential chemical reactions. |

| Light | Store in a light-resistant container. | Minimizes exposure to light to prevent photodegradation. |

| Humidity | Store in a tightly sealed container in a dry place. | Protects against moisture, which can promote hydrolysis and hygroscopic clumping. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) for long-term storage. | Reduces the risk of oxidative degradation. |

| Incompatibilities | Avoid contact with strong oxidizing agents. | Prevents rapid and potentially hazardous oxidative reactions[2]. |

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method. The following is a general protocol for conducting a forced degradation study on this compound, based on ICH guidelines[7][8][9].

Objective

To investigate the intrinsic stability of this compound under various stress conditions and to identify the resulting degradation products.

Materials

-

This compound

-

Hydrochloric acid (0.1 M and 1 M)

-

Sodium hydroxide (0.1 M and 1 M)

-

Hydrogen peroxide (3%)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Acetonitrile (HPLC grade)

-

pH meter

-

HPLC-UV/MS system

-

Photostability chamber

-

Oven

Methodology

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours.

-

To 1 mL of the stock solution, add 1 mL of 1 M HCl. Heat at 60°C for 8 hours.

-

Neutralize the samples with an equivalent amount of NaOH before analysis.

-

-

Base Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.

-

To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Heat at 60°C for 8 hours.

-

Neutralize the samples with an equivalent amount of HCl before analysis.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

-

-

Thermal Degradation:

-

Expose the solid compound to 80°C in an oven for 7 days.

-

Prepare a solution of the compound and heat at 60°C for 24 hours.

-

-

Photolytic Degradation:

-

Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

-

A control sample should be kept in the dark under the same conditions.

-

-

-

Sample Analysis:

-

Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS/MS) to identify and quantify the parent compound and any degradation products[10].

-

The HPLC method should be capable of separating the parent peak from all degradation product peaks.

-

Caption: Experimental workflow for a forced degradation study.

Conclusion

The chemical stability of this compound is a critical factor for its successful application in research and development. This guide has outlined the key stability considerations, including its susceptibility to oxidation, photodegradation, and to a lesser extent, hydrolysis and thermal stress. By adhering to the recommended storage and handling conditions—namely, storing the compound in a tightly sealed, light-resistant container in a cool, dry place—users can significantly mitigate the risk of degradation and preserve the integrity of the material. The provided forced degradation protocol offers a systematic approach for further investigating its stability profile and for the development of robust, stability-indicating analytical methods. A thorough understanding and implementation of these principles will ensure the reliable use of this compound in its intended applications.

References

- [Safety Data Sheet for a related amine hydrochloride].

- Friesen, K. J., & Foga, M. M. (1993). Kinetics of sunlight photodegradation of 2, 3, 4, 7, 8-pentachlorodi-benzofuran in natural water. Proceedings of the Indian Academy of Sciences-Chemical Sciences, 105(6), 399-403.

- Zhang, Y., et al. (2023). Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. PNAS, 120(15), e2218803120.

- Pezzella, C., et al. (2023). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase.

- Gibson, E. K. (2007).

- Anderko, A., et al. (2018). Modeling the Chemistry of Amines and Amine Hydrochlorides for Predicting Corrosion in Refinery Overheads. OLI Systems, Inc.

- ICH, Q1A (R2), Stability Testing of New Drug Substances and Products (2003).

- ICH, Q1B, Photostability Testing of New Drug Substances and Products (1996).

- Bakshi, M., & Singh, S. (2002). Development of stability-indicating analytical methods—critical review. Journal of pharmaceutical and biomedical analysis, 28(6), 1011-1040.

- Szabó, B., et al. (2022).

- Mazumder, S., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. International Journal of Environmental Research and Public Health, 20(5), 4061.

- Sharma, G., et al. (2016). Forced degradation studies. Journal of Drug Delivery and Therapeutics, 6(5), 67-75.

- Alsante, K. M., et al. (2014). The role of forced degradation in pharmaceutical development. In Separation Science and Technology (Vol. 10, pp. 1-38). Academic Press.

- ICH Harmonised Tripartite Guideline. (2003). Stability testing of new drug substances and products Q1A (R2).

- ICH Harmonised Tripartite Guideline. (1996). Photostability testing of new drug substances and products Q1B.

- Agilent Technologies. (2019).

- Chemistry LibreTexts. (2022). 3.5: Chemical Properties of Amines.

- Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base.

- Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts.

- Agilent Technologies. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS.

- Friesen, K. J., & Foga, M. M. (1993). Kinetics of sunlight photodegradation of 2, 3, 4, 7, 8-pentachlorodi-benzofuran in natural water. Proc. Indian Acad. Sci. (Chem. Sci.), 105(6), 399-403.

- Zhang, Y., et al. (2023). Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. Proceedings of the National Academy of Sciences, 120(15), e2218803120.

- Chemistry LibreTexts. (2022, February 18). 3.5: Chemical Properties of Amines.

- Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base.

- ICH. (2003). Q1A (R2): Stability Testing of New Drug Substances and Products.

- ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products.

- MedCrave. (2016).

- Anderko, A., et al. (2023, June 20). Modeling the Chemistry of Amines and Amine Hydrochlorides for Predicting Corrosion in Refinery Overheads. OLI Systems.

- Gibson, E. K. (2007).

- Pezzella, C., et al. (2023). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase.

- Szabó, B., et al. (2022).

- Mazumder, S., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. International Journal of Environmental Research and Public Health, 20(5), 4061.

- Sharma, G., & Saini, V. (2016). Forced degradation studies. J. Drug Deliv. Ther, 6(5), 67-75.

- Agilent. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS.

- Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase [mdpi.com]

- 4. Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ias.ac.in [ias.ac.in]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 10. agilent.com [agilent.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2,3-Dihydro-benzofuran-7-ylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled analytical technique for determining the molecular structure of organic compounds. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectral data of 2,3-Dihydro-benzofuran-7-ylamine hydrochloride, a heterocyclic amine of interest in medicinal chemistry. As the hydrochloride salt, this compound presents unique spectral features that are critical for its unambiguous identification and characterization. This document will delve into the theoretical underpinnings and practical interpretation of its NMR spectra, offering field-proven insights for researchers and scientists.

Molecular Structure and Numbering

The structural integrity of this compound is the foundation of its spectral analysis. The numbering convention used throughout this guide is illustrated below.

Figure 1: Molecular structure and numbering of this compound.

¹H NMR Spectral Data Analysis

The ¹H NMR spectrum of this compound is a composite of signals arising from the dihydrofuran ring and the substituted benzene ring. The protonation of the amino group to form the hydrochloride salt significantly influences the chemical shifts of the aromatic protons.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR spectral data. These predictions are based on the known chemical shifts of 2,3-dihydrobenzofuran, the substituent effects of an amino group on an aromatic ring, and the anticipated downfield shifts due to the protonation of the amine.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H2 | ~4.6 | Triplet | ~8.5 |

| H3 | ~3.2 | Triplet | ~8.5 |

| H4 | ~7.2 | d | ~7.5 |

| H5 | ~6.9 | t | ~7.5 |

| H6 | ~7.1 | d | ~7.5 |

| -NH₃⁺ | Broad singlet |

Table 1: Predicted ¹H NMR Data for this compound.

Interpretation of the ¹H NMR Spectrum

-

Dihydrofuran Ring Protons (H2 and H3): The methylene protons of the dihydrofuran ring, H2 and H3, are expected to appear as triplets due to coupling with each other. The protons at position 2 (H2), being adjacent to the oxygen atom, will be deshielded and resonate at a lower field (~4.6 ppm) compared to the protons at position 3 (H3) (~3.2 ppm). The vicinal coupling constant (³J) between these protons is typically around 8.5 Hz.

-

Aromatic Protons (H4, H5, and H6): The aromatic region of the spectrum will display signals for the three protons on the benzene ring. The protonation of the amino group at C7 results in a significant electron-withdrawing effect, leading to a general downfield shift of all aromatic protons compared to the free amine.

-

H6: This proton is ortho to the electron-withdrawing -NH₃⁺ group and is expected to be the most deshielded of the aromatic protons, appearing as a doublet.

-

H4: This proton is para to the -NH₃⁺ group and will also experience deshielding, appearing as a doublet.

-

H5: This proton is meta to the -NH₃⁺ group and will be the least deshielded of the aromatic protons, appearing as a triplet due to coupling with both H4 and H6.

-

-

Ammonium Protons (-NH₃⁺): The protons of the ammonium group will typically appear as a broad singlet. The chemical shift of this signal is highly dependent on the solvent, concentration, and temperature. In many deuterated solvents, these protons can exchange with deuterium, leading to a diminished or absent signal.

¹³C NMR Spectral Data Analysis

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in the molecule. The protonation of the amino group also influences the chemical shifts of the carbon atoms, particularly those in the aromatic ring.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts are presented in the table below, derived from the known spectrum of 2,3-dihydrobenzofuran and the substituent chemical shift (SCS) effects of a protonated amino group.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | ~71 |

| C3 | ~29 |

| C3a | ~121 |

| C4 | ~129 |

| C5 | ~120 |

| C6 | ~125 |

| C7 | ~135 |

| C7a | ~159 |

Table 2: Predicted ¹³C NMR Data for this compound.

Interpretation of the ¹³C NMR Spectrum

-

Dihydrofuran Ring Carbons (C2 and C3): The carbon atom C2, bonded to the oxygen, is significantly deshielded and will appear at a lower field (~71 ppm) compared to C3 (~29 ppm).

-

Aromatic Carbons (C3a, C4, C5, C6, C7, and C7a):

-

C7a and C7: The carbons directly attached to the oxygen (C7a) and the protonated nitrogen (C7) will be the most downfield of the aromatic carbons. C7a is expected around 159 ppm, while C7, being directly bonded to the electron-withdrawing -NH₃⁺ group, will be significantly deshielded to around 135 ppm.

-

C3a, C4, C5, and C6: The remaining aromatic carbons will resonate in the typical aromatic region (120-130 ppm). The specific chemical shifts will be influenced by their position relative to the dihydrofuran ring and the -NH₃⁺ substituent.

-

Experimental Protocols

The acquisition of high-quality NMR data is contingent upon meticulous sample preparation and appropriate instrument parameter selection.

Sample Preparation

-

Solvent Selection: A suitable deuterated solvent must be chosen in which the hydrochloride salt is soluble. Common choices include deuterium oxide (D₂O), methanol-d₄ (CD₃OD), or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent will affect the chemical shifts, particularly for the labile -NH₃⁺ protons.

-

Concentration: Prepare a solution of this compound at a concentration of approximately 5-10 mg in 0.6-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) is the standard reference for ¹H and ¹³C NMR (δ = 0.00 ppm). However, for samples dissolved in D₂O, a water-soluble standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) is used.

-

Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.

Data Acquisition Workflow

The following diagram outlines the general workflow for acquiring ¹H and ¹³C NMR spectra.

An In-depth Technical Guide: FTIR and Mass Spectrometry Analysis of 2,3-Dihydro-benzofuran-7-ylamine Hydrochloride

Introduction

1.1 Chemical Identity and Significance of 2,3-Dihydro-benzofuran-7-ylamine Hydrochloride

This compound is a heterocyclic amine that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structural motif, featuring a dihydrobenzofuran core coupled with an aromatic amine, is a key building block in the development of novel therapeutics. The hydrochloride salt form enhances the compound's stability and solubility, making it more amenable to pharmaceutical processing. The molecular formula for the free base is C₈H₉NO with a molecular weight of 135.16 g/mol .[1] The hydrochloride salt has the formula C₈H₁₀ClNO and a molecular weight of 171.62 g/mol .

1.2 Analytical Imperatives in Drug Development: The Role of Spectroscopic Characterization

In the pharmaceutical industry, the unambiguous characterization of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and quality control.[2][3][4] Spectroscopic techniques like Fourier-Transform Infrared (FTIR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for confirming the identity, purity, and structure of these molecules.[3] FTIR provides a molecular fingerprint based on vibrational modes of functional groups, while MS offers precise information about the molecular weight and fragmentation patterns, which aids in structural elucidation.[2]

1.3 Scope and Objectives of this Guide

This technical guide provides a comprehensive overview of the FTIR and mass spectrometry analysis of this compound. It is intended for researchers, scientists, and drug development professionals. The guide will delve into the theoretical basis for the expected spectroscopic behavior of this molecule, present detailed experimental protocols, and offer insights into data interpretation. The objective is to equip the reader with the necessary knowledge to perform and interpret these analyses accurately and confidently.

Physicochemical Properties and Structural Elucidation

2.1 Molecular Structure and Functional Groups

The structure of this compound comprises a bicyclic system with a fused benzene and a dihydrofuran ring. The primary amine group at the 7-position of the benzofuran ring is protonated in the hydrochloride salt form. Key functional groups include:

-

Aromatic C-H bonds: Present on the benzene ring.

-

Aliphatic C-H bonds: Found on the dihydrofuran ring.

-

C-O-C ether linkage: Within the dihydrofuran ring.

-

Primary aromatic amine (as a hydrochloride salt): The -NH₃⁺ group attached to the benzene ring.

-

C-N bond: Linking the amine to the aromatic ring.

2.2 Expected Spectroscopic Behavior: A Theoretical Overview

2.2.1 Predicted FTIR Absorptions

Based on its functional groups, the following characteristic infrared absorptions are anticipated for this compound:

-

N-H stretching: As a primary amine salt, a broad absorption is expected in the 2800-3200 cm⁻¹ region due to the stretching vibrations of the -NH₃⁺ group. This often overlaps with C-H stretching bands.

-

Aromatic C-H stretching: Look for peaks just above 3000 cm⁻¹.

-

Aliphatic C-H stretching: These will appear just below 3000 cm⁻¹.[5]

-

N-H bending: An absorption around 1600 cm⁻¹ is characteristic of the scissoring vibration of the -NH₃⁺ group.[6]

-

Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.

-

C-N stretching: For aromatic amines, this typically appears as a strong band in the 1250-1335 cm⁻¹ region.[6]

-

C-O-C stretching: Asymmetric and symmetric stretching of the ether group will result in strong absorptions in the 1000-1300 cm⁻¹ range.

2.2.2 Predicted Mass Spectrometry Fragmentation

In mass spectrometry, particularly with a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule of the free base, [M+H]⁺, is expected to be the most prominent ion. The molecular weight of the free base is 135.16 g/mol , so the expected m/z for the [M+H]⁺ ion would be approximately 136.1. Subsequent fragmentation (MS/MS) could involve the loss of small neutral molecules or radical species, providing further structural information. Common fragmentation pathways for related benzofuran structures often involve cleavages of the dihydrofuran ring.[7][8][9]

Fourier-Transform Infrared (FTIR) Spectroscopy Analysis

3.1 The "Why": Causality Behind FTIR as a Primary Identification Tool

FTIR spectroscopy is a rapid, non-destructive, and highly specific technique for identifying functional groups within a molecule. For a compound like this compound, FTIR is an excellent first-line analytical tool to confirm the presence of the key amine, ether, and aromatic functionalities. It serves as a quick and reliable method for identity confirmation against a known standard.

3.2 Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Attenuated Total Reflectance (ATR) is a popular sampling technique for powdered solids as it requires minimal to no sample preparation.[10][11][12]

3.2.1 Instrument and Accessory Selection

-

Instrument: A standard benchtop FTIR spectrometer.

-

Accessory: A single-bounce diamond ATR accessory is recommended for its durability and chemical resistance.

3.2.2 Sample Preparation: The Hydrochloride Salt Challenge

The hydrochloride salt is typically a crystalline solid. A small amount of the powder is placed directly onto the ATR crystal. It is crucial to ensure good contact between the sample and the crystal surface by applying consistent pressure using the ATR's pressure clamp. This minimizes spectral artifacts and ensures good signal-to-noise.

3.2.3 Step-by-Step Data Acquisition Protocol

-

Background Scan: With a clean ATR crystal, a background spectrum is collected to account for atmospheric CO₂ and water vapor, as well as any intrinsic absorbances of the ATR crystal.

-

Sample Placement: A small, representative sample of this compound powder is placed on the crystal.

-

Apply Pressure: The pressure arm is engaged to ensure firm and uniform contact.

-

Sample Scan: The sample spectrum is acquired. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance spectrum. An ATR correction may also be applied using the instrument's software.[13]

-

Cleaning: The crystal is thoroughly cleaned with a suitable solvent (e.g., isopropanol) and dried before the next measurement.

3.3 Data Interpretation: Decoding the Spectrum

3.3.1 Table of Characteristic Vibrational Frequencies

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~3100-3000 | Aromatic C-H Stretch | Medium |

| ~2980-2850 | Aliphatic C-H Stretch | Medium |

| ~3200-2800 | N-H Stretch (-NH₃⁺) | Broad, Strong |

| ~1620-1580 | N-H Bend (-NH₃⁺) & Aromatic C=C Stretch | Medium-Strong |

| ~1500-1400 | Aromatic C=C Stretch | Medium |

| ~1335-1250 | Aromatic C-N Stretch | Strong |

| ~1250-1020 | C-O-C Ether Stretch | Strong |

| ~910-665 | N-H Wag (out-of-plane) | Broad, Strong |

Note: The exact positions of these peaks can be influenced by the solid-state packing of the hydrochloride salt.

3.3.2 Analysis of the Fingerprint and Functional Group Regions

-

Functional Group Region (4000-1500 cm⁻¹): This region will be dominated by the broad N-H stretching from the ammonium salt, superimposed with the sharper aromatic and aliphatic C-H stretches.

-

Fingerprint Region (1500-500 cm⁻¹): This region contains a wealth of information from bending vibrations and skeletal modes that are unique to the molecule. The strong C-N and C-O-C stretching bands are key identifiers in this region.

3.4 Workflow Diagram: FTIR Analysis

Caption: Workflow for ATR-FTIR analysis of a powdered solid.

Mass Spectrometry (MS) Analysis

4.1 The "Why": Rationale for Mass Spectrometry in Purity and Structural Confirmation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and providing information about its structure through fragmentation analysis.[2] For a pharmaceutical intermediate, MS is critical for confirming the identity and assessing the purity of the synthesized material.

4.2 Experimental Protocol: Electrospray Ionization (ESI)-MS

Electrospray ionization is a soft ionization technique well-suited for polar and thermally labile molecules, making it ideal for analyzing the hydrochloride salt of an amine.[14] It typically produces protonated molecules [M+H]⁺ with minimal fragmentation in the source.

4.2.1 Instrument and Ionization Source Selection

-

Instrument: A quadrupole, ion trap, or time-of-flight (TOF) mass spectrometer.

-

Ionization Source: An electrospray ionization (ESI) source operating in positive ion mode.

4.2.2 Sample Preparation and Infusion

The hydrochloride salt form can sometimes suppress the ESI signal.[15][16] Therefore, it is often beneficial to prepare the sample in a way that promotes the formation of the protonated free base.

-

Solvent System: A typical solvent system is 50:50 acetonitrile:water with 0.1% formic acid. The acid helps to ensure the amine remains protonated.

-

Concentration: A dilute solution (e.g., 1-10 µg/mL) is prepared.

-

Infusion: The sample is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

4.2.3 Step-by-Step Data Acquisition Protocol (Full Scan and MS/MS)

-

Instrument Calibration: The mass spectrometer is calibrated using a known standard.

-

Tuning: The ESI source parameters (e.g., capillary voltage, cone voltage, gas flow rates, and temperature) are optimized to maximize the signal of the target analyte.[17]

-

Full Scan Acquisition: A full scan mass spectrum is acquired over a relevant m/z range (e.g., 50-500 Da) to identify the protonated molecular ion.

-

MS/MS Acquisition: The protonated molecular ion (m/z ~136.1) is selected as the precursor ion. Collision-induced dissociation (CID) is then used to fragment the precursor ion, and a product ion spectrum (MS/MS) is acquired.

4.3 Data Interpretation: Unraveling the Mass Spectrum

4.3.1 Determination of the Molecular Ion Peak ([M+H]⁺)

In the full scan spectrum, the base peak should correspond to the protonated molecule of the free base, [C₈H₉NO + H]⁺, with an m/z of approximately 136.1.

4.3.2 Table of Major Fragment Ions and Proposed Structures

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss |

| ~136.1 | [Fragment A] | [Loss of CH₂O] |

| ~136.1 | [Fragment B] | [Loss of C₂H₄O] |

Note: The exact fragments would need to be determined experimentally.

4.3.3 Proposed Fragmentation Pathway Diagram

A detailed fragmentation pathway would be constructed based on the experimentally observed MS/MS spectrum. This would involve proposing structures for the major fragment ions and rationalizing their formation from the precursor ion.

4.4 Workflow Diagram: Mass Spectrometry Analysis

Caption: Workflow for ESI-MS and MS/MS analysis.

Integrated Spectroscopic Analysis: A Holistic Approach

5.1 Correlating FTIR and MS Data for Unambiguous Identification

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. The FTIR spectrum confirms the presence of the key functional groups (amine, ether, aromatic ring), while the mass spectrum provides the exact molecular weight and structural information through fragmentation. Together, they provide a highly confident and unambiguous identification of this compound.

5.2 Common Pitfalls and Troubleshooting

5.2.1 FTIR:

-

Sample Moisture: Broad water peaks can obscure the N-H and O-H stretching regions. Ensure the sample is dry.

-

Baseline Correction: A sloping baseline can result from poor sample-crystal contact. Re-apply the sample and ensure adequate pressure.

-

Crystal Contamination: Ghost peaks from previous samples can appear. Thoroughly clean the ATR crystal between measurements.

5.2.2 MS:

-

In-source Fragmentation: If the cone voltage is too high, fragmentation can occur in the source, leading to a diminished molecular ion peak. Optimize the cone voltage to minimize this effect.

-

Salt Effects: High salt concentrations can lead to signal suppression and the formation of adducts (e.g., [M+Na]⁺).[15][16] Prepare samples in a suitable solvent system with a low concentration of the analyte.

5.3 Logical Flow Diagram: Integrated Analysis

Caption: Logical flow for integrated spectroscopic analysis.

Conclusion: Best Practices and Future Directions

The combined use of FTIR and mass spectrometry provides a robust and reliable analytical workflow for the characterization of this compound. Adherence to the detailed protocols and an understanding of the potential pitfalls outlined in this guide will ensure accurate and reproducible results. Future work could involve the development of quantitative methods using these techniques and the application of more advanced techniques like 2D NMR for complete structural elucidation and the characterization of any potential impurities.

References

-

de la Torre, B. G., & Albericio, F. (2002). Multistep mass spectrometry of heterocyclic amines in a quadrupole ion trap mass analyser. Journal of Mass Spectrometry, 37(8), 812–828. [Link]

-

Illinois State University Department of Chemistry. (2015). An Introduction to Laboratory Practices in Organic Chemistry: Infrared Spectroscopy. [Link]

-

University of California, Davis. (n.d.). Infrared Spectroscopy Tutorial: Amines. [Link]

-

Wang, Y., & Li, G. (2005). [Influence of solvents on IR spectrum of aromatic amines]. Guang Pu Xue Yu Guang Pu Fen Xi = Guang Pu, 25(11), 1826–1829. [Link]

-

Chen, Y., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Food Chemistry, 365, 130541. [Link]

-

Dias, H. J., et al. (2017). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 52(10), 655–667. [Link]

-

Wang, Y., & Li, G. (2005). Influence of Solvents on IR Spectrum of Aromatic Amines. Guang Pu Xue Yu Guang Pu Fen Xi, 25(11), 1826-1829. [Link]

-

Pop, A., et al. (2007). 2-substituted Benzofuran Fragment Ion Formation in the Electron Ionization Mass Spectra of 6-alkyl- And 6-aryldibenzo(d,f)(1,3)dioxepine Derivatives. 1. Spirocyclization of the Molecular Ions in the Gas Phase. Rapid Communications in Mass Spectrometry, 21(8), 1414–1420. [Link]

-

Dias, H. J., et al. (2017). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. University of Bristol. [Link]

-

Various Authors. (n.d.). Analytical Techniques in the Pharmaceutical Sciences. National Academic Digital Library of Ethiopia. [Link]

-

Nedvetsky, A. I., et al. (2003). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Chemistry of Heterocyclic Compounds, 39(6), 750-754. [Link]

-

Aragen Life Sciences. (2024). The Essential Role of Analytical Chemistry in the Pharmaceutical Industry. [Link]

-

Webster, G. (2022). Role of Analytical Chemistry in the Pharmaceutical Industry. AZoLifeSciences. [Link]

-

Various Authors. (2024). Analytical Techniques in Pharmaceutical Analysis. World Journal of Pharmaceutical Research, 13(1), 1-10. [Link]

-

Integrated Liner Technologies. (2024). Techniques in Pharmaceutical Analysis. [Link]

-

LibreTexts. (2024). Spectroscopy of Amines. [Link]

-

American Elements. (n.d.). (S)-7-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride. [Link]

-

Chen, Y., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography–mass spectrometry. Food Chemistry, 365, 130541. [Link]

-

ResearchGate. (n.d.). Surface analysis of powder binary mixtures with ATR FTIR spectroscopy. [Link]

-

Potapov, A. S., et al. (2012). Mass Spectra of New Heterocycles: XXVIII. Electron Impact and Chemical Ionization Mass Spectra of 3- and 5-(1H-Pyrrol-1-yl)- and 3-(1-Methyl-1H-pyrrol-2-yl)thiophen-2-amines. Chemistry of Heterocyclic Compounds, 48(1), 143-152. [Link]

-

Ryan, T. A., & Ryan, R. W. (2020). ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals. Drug Delivery and Translational Research, 10(2), 359–374. [Link]

-

Awad, T., et al. (2011). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. Current Analytical Chemistry, 7(3), 224-233. [Link]

-

National Center for Biotechnology Information. (n.d.). 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-amine. PubChem Compound Database. [Link]

-

Wang, G., & Cole, R. B. (2001). Electrospray ionization tandem mass spectrometric study of salt cluster ions. Part 1. Journal of Mass Spectrometry, 36(1), 79-96. [Link]

-

Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2012, 282574. [Link]

-

Shimadzu. (n.d.). Powder Samples. [Link]

-

ResearchGate. (n.d.). Exploring the Mechanism of Salt-Induced Signal Suppression in Protein Electrospray Mass Spectrometry Using Experiments and Molecular Dynamics Simulations. [Link]

-

Cárdenas-García, M., et al. (2022). Use of Fourier Series in X-ray Diffraction (XRD) Analysis and Fourier-Transform Infrared Spectroscopy (FTIR) for Estimation of Crystallinity in Cellulose from Different Sources. Polymers, 14(23), 5199. [Link]

-

ResearchGate. (n.d.). Infrared spectrum (FTIR) of (a) 5-(2-aminopropyl)-2,3-dihydrobenzofuran HCl 1, (b) 6-(2-aminopropyl)-2,3-dihydrobenzofuran HCl 2, and (c) 3,4-methylenedioxyamphetamine HCl 3. [Link]

-

National Institute of Standards and Technology. (n.d.). Benzofuran, 2,3-dihydro-. NIST Chemistry WebBook. [Link]

-

ResearchGate. (n.d.). Electrospray ionization tandem mass spectrometric study of salt cluster ions. Part 1— Investigations of alkali metal chloride and sodium salt cluster ions. [Link]

-

LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Crysdot LLC. (n.d.). (S)-7-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride. [Link]

-

ResearchGate. (n.d.). The Characterization of 5- and 6-(2-Aminopropyl)-2,3-dihydrobenzofuran. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. [Link]

- Google Patents. (n.d.). Preparation method of 2, 3-dihydrobenzofuran compound.

-

American Chemical Society. (2023). Construction of Three-Dimensional Covalent Organic Frameworks for Photocatalytic Synthesis of 2,3-Dihydrobenzofuran Derivatives. Journal of the American Chemical Society. [Link]

-

National Center for Biotechnology Information. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(15), 3589. [Link]

-

ResearchGate. (n.d.). Electron ionization mass spectra of (a) 2,3-dihydrobenzofuran-5-carboxaldehyde 4 and (b) 5-[1-(2-nitro-1-propenyl)]-2,3-dihydrobenzofuran 5. [Link]

-

Amerigo Scientific. (n.d.). 2,3-Dihydro-1-benzofuran-3-amine hydrochloride. [Link]

-

ResearchGate. (n.d.). The Characterization of 6-(2-Aminopropyl)benzofuran and Differentiation from its 4-, 5-, and 7-Positional Analogues. [Link]

-

National Institute of Standards and Technology. (n.d.). Carbofuran. NIST Chemistry WebBook. [Link]

Sources

- 1. CAS:13414-56-7 | C8H9NO | 2,3-dihydro-1-benzofuran-7-amine | Pharmalego [pharmalego.com]

- 2. The Essential Role of Analytical Chemistry in the Pharmaceutical Industry - Aragen Life Sciences [aragen.com]

- 3. azolifesciences.com [azolifesciences.com]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. jascoinc.com [jascoinc.com]

- 12. Powder Samples : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 13. mdpi.com [mdpi.com]

- 14. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Effects of salt concentration on analyte response using electrospray ionization mass spectrometry. | Sigma-Aldrich [sigmaaldrich.com]

- 17. harvardapparatus.com [harvardapparatus.com]

- 18. 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-amine | C10H13NO | CID 91697 - PubChem [pubchem.ncbi.nlm.nih.gov]

Part 1: The 2,3-Dihydrobenzofuran Scaffold: A Privileged Heterocycle in Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activity of 2,3-Dihydrobenzofuran Derivatives

Introduction to the 2,3-Dihydrobenzofuran Core Structure

The 2,3-dihydrobenzofuran scaffold is a bicyclic heterocyclic system consisting of a benzene ring fused to a dihydrofuran ring. This structural motif is prevalent in a wide array of natural products and synthetically derived molecules, exhibiting a broad spectrum of biological activities.[1] Its inherent structural rigidity and the presence of an oxygen atom in the five-membered ring confer unique physicochemical properties that are amenable to diverse chemical modifications, making it a "privileged" scaffold in medicinal chemistry.

Physicochemical Properties and Synthetic Accessibility

The 2,3-dihydrobenzofuran core possesses a favorable profile of physicochemical properties, including moderate lipophilicity and the potential for hydrogen bonding, which contribute to its drug-like characteristics. The scaffold is readily accessible through various synthetic routes, including intramolecular cyclization reactions and multicomponent reactions, allowing for the facile introduction of a wide range of substituents at various positions of the bicyclic system.[2] This synthetic tractability enables the systematic exploration of the structure-activity relationships of its derivatives.

Significance in Natural Products and Drug Discovery

The 2,3-dihydrobenzofuran moiety is a key structural component in numerous biologically active natural products, such as ailanthoidol, which exhibits anticancer and antiviral properties, and eurothiocin B, an α-glucosidase inhibitor.[3] The diverse biological activities displayed by these natural products have inspired the design and synthesis of novel 2,3-dihydrobenzofuran derivatives as potential therapeutic agents for a variety of diseases, including cancer, infectious diseases, and neurodegenerative disorders.[1][4]

Part 2: Antimicrobial Activity of 2,3-Dihydrobenzofuran Derivatives

Mechanism of Action: Disrupting Microbial Viability

2,3-Dihydrobenzofuran derivatives have demonstrated significant potential as antimicrobial agents, acting through various mechanisms to inhibit the growth of or kill pathogenic microorganisms.

-

2.1.1. Inhibition of Essential Enzymes: Certain derivatives have been shown to inhibit enzymes that are crucial for microbial survival, such as DNA gyrase and topoisomerase IV, thereby interfering with DNA replication and repair.

-

2.1.2. Disruption of Cell Membrane Integrity: Some derivatives can intercalate into the lipid bilayer of microbial cell membranes, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.

-

2.1.3. Interference with Biofilm Formation: Biofilms are structured communities of microorganisms that are notoriously resistant to antibiotics. Some 2,3-dihydrobenzofuran derivatives have been found to inhibit biofilm formation by interfering with quorum sensing signaling pathways or by preventing the adhesion of microbial cells to surfaces.

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely accepted and standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[5][6]

Principle: This method involves preparing a series of twofold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. After an incubation period, the lowest concentration of the compound that completely inhibits visible growth of the microorganism is determined as the MIC.[5]

Step-by-Step Methodology:

-

Preparation of Test Compound Stock Solution: Prepare a stock solution of the 2,3-dihydrobenzofuran derivative in a suitable solvent (e.g., DMSO) at a high concentration.

-

Preparation of Serial Dilutions: In a 96-well microtiter plate, perform serial twofold dilutions of the stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of desired final concentrations.

-

Preparation of Microbial Inoculum: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria). Dilute this suspension in the broth medium to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the microtiter plate at an appropriate temperature (e.g., 35-37°C for most bacteria) for 18-24 hours.

-

Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader.

Data Presentation: Antimicrobial Activity of Selected 2,3-Dihydrobenzofuran Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound A | Staphylococcus aureus | 16 | [7] |

| Compound B | Escherichia coli | 32 | [7] |

| Compound C | Candida albicans | 8 | [7] |

Signaling Pathway Visualization

Caption: Mechanisms of antimicrobial action of 2,3-dihydrobenzofuran derivatives.

Part 3: Antioxidant Properties of 2,3-Dihydrobenzofuran Derivatives

Mechanism of Action: Scavenging Reactive Oxygen Species (ROS)

Many 2,3-dihydrobenzofuran derivatives exhibit potent antioxidant activity by effectively scavenging harmful reactive oxygen species (ROS), thereby protecting cells from oxidative damage.[8][9] The primary mechanisms underlying their antioxidant action are:

-

3.1.1. Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. The phenolic hydroxyl group often present in active 2,3-dihydrobenzofuran derivatives is a key functional group for this activity.[10]

-

3.1.2. Single Electron Transfer (SET): The antioxidant molecule can donate an electron to a free radical, converting it to a more stable species. This process is often followed by proton transfer.[10]

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple, rapid, and widely used method to evaluate the free radical scavenging ability of compounds.[11][12]

Principle: DPPH is a stable free radical that has a deep violet color in solution with a maximum absorbance around 517 nm. In the presence of an antioxidant that can donate a hydrogen atom or an electron, the DPPH radical is reduced to its non-radical form, diphenylpicrylhydrazine, which is yellow. The decrease in absorbance is proportional to the radical scavenging activity of the antioxidant.[11]

Step-by-Step Methodology:

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) to a final concentration of approximately 0.1 mM.

-

Preparation of Test Compound Solutions: Prepare a series of dilutions of the 2,3-dihydrobenzofuran derivative in the same solvent as the DPPH solution.

-

Reaction Mixture: In a 96-well microtiter plate, add a fixed volume of the DPPH solution to each well, followed by the addition of the test compound solutions at different concentrations. A blank (solvent only) and a control (DPPH solution with solvent instead of the test compound) should also be included.

-

Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of inhibition against the concentration of the test compound.

Data Presentation: Antioxidant Activity of Selected 2,3-Dihydrobenzofuran Derivatives

| Compound ID | DPPH Scavenging IC50 (µM) | Reference |

| Compound D | 25.4 | [13] |

| Compound E | 18.7 | [14] |

| Compound F | 35.2 | [15] |

Mechanistic Visualization

Caption: Mechanisms of antioxidant action of 2,3-dihydrobenzofuran derivatives.